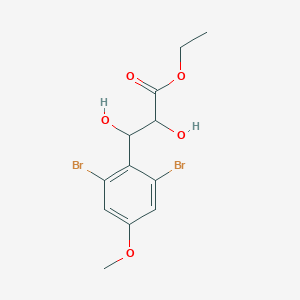
Ethyl 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoate is a synthetic organic compound characterized by the presence of bromine, methoxy, and dihydroxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoate typically involves the esterification of 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
化学反应分析
Types of Reactions
Ethyl 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketones.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with amines or thiols.
科学研究应用
Ethyl 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants.
作用机制
The mechanism of action of Ethyl 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of bromine atoms and dihydroxy groups can enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Ethyl 3-(4-methoxyphenyl)-2,3-dihydroxypropanoate: Lacks the bromine atoms, resulting in different reactivity and biological activity.
Ethyl 3-(2,6-dichloro-4-methoxyphenyl)-2,3-dihydroxypropanoate: Contains chlorine instead of bromine, which can affect its chemical properties and applications.
Uniqueness
Ethyl 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoate is unique due to the presence of bromine atoms, which can significantly influence its reactivity and potential applications. The combination of bromine, methoxy, and dihydroxy groups makes it a versatile compound for various chemical transformations and research applications.
属性
IUPAC Name |
ethyl 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Br2O5/c1-3-19-12(17)11(16)10(15)9-7(13)4-6(18-2)5-8(9)14/h4-5,10-11,15-16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDGDHNOYFADOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=C(C=C(C=C1Br)OC)Br)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














